N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is part of a broader class of compounds that have been studied for their synthetic routes and biological activities. These compounds have been synthesized through various chemical reactions, showing significant anti-monoamine oxidase and antitumor activity. For instance, derivatives synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides exhibited high biological activity, highlighting their potential in therapeutic applications (Markosyan et al., 2015).
Pharmacological Evaluation
The pharmacological evaluations of quinazolinone derivatives, including those related to this compound, have focused on their analgesic and anti-inflammatory properties. For example, a study synthesized and evaluated 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents, revealing some compounds' moderate potency compared to standard drugs like diclofenac sodium, while also showing only mild ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2009).
Chemical Stability and Formulation Development
Research on the chemical stability and formulation development of similar compounds has provided insights into the challenges and considerations for creating intravenous formulations. Studies have explored the degradation kinetics, solubility, and formulation options, concluding that aqueous, aqueous-organic, or organic solution formulations might be unsuitable for certain compounds, suggesting the need for alternative approaches (Gu et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O3S/c1-2-27(30(40)33-22-11-5-3-6-12-22)42-32-35-25-16-10-9-15-24(25)29-34-26(31(41)38(29)32)21-28(39)37-19-17-36(18-20-37)23-13-7-4-8-14-23/h4,7-10,13-16,22,26-27H,2-3,5-6,11-12,17-21H2,1H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVCGMXLBVEYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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